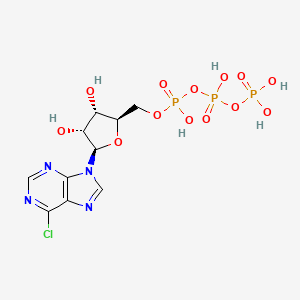
Cirtp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cirtp is a compound that has garnered significant interest in recent years due to its unique chemical properties and potential applications in various fields. It is known for its stability and versatility, making it a valuable subject of study in both academic and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cirtp typically involves a multi-step process that includes the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of large quantities of the compound. The process is optimized to minimize waste and energy consumption, making it both economically and environmentally sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: Cirtp undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under controlled temperature and pressure conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions often require an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens and alkyl halides. These reactions are usually conducted in the presence of a catalyst to increase the reaction rate and yield.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives of this compound, while reduction reactions can yield reduced forms with different functional groups.
Wissenschaftliche Forschungsanwendungen
Cirtp has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential as a bioactive compound. Studies have shown that it can interact with biological molecules, making it a candidate for drug development.
Medicine: Explored for its therapeutic properties. Preliminary research suggests that this compound may have anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism by which Cirtp exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Cirtp is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Compound A: Known for its high reactivity but lacks the stability of this compound.
Compound B: Exhibits similar biological activity but has a different mechanism of action.
Compound C: Used in industrial applications but is less versatile than this compound.
The uniqueness of this compound lies in its combination of stability, reactivity, and versatility, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
55673-61-5 |
|---|---|
Molekularformel |
C10H14ClN4O13P3 |
Molekulargewicht |
526.61 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(6-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H14ClN4O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 |
InChI-Schlüssel |
WNBYTJKDDLUPCV-KQYNXXCUSA-N |
SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Isomerische SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Kanonische SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Key on ui other cas no. |
55673-61-5 |
Synonyme |
6-chloro-9 beta-D-ribofuranosylpurine-5'-triphosphate CIRTP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















